molecular formula C8H13Cl2N3 B1433687 3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride CAS No. 1803608-94-7

3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

Cat. No.: B1433687
CAS No.: 1803608-94-7
M. Wt: 222.11 g/mol
InChI Key: SPVLUCZMZUSYKO-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of triazoloazepines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl derivative with a triazole precursor in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), potassium carbonate (K2CO3), and oxidizing agents like hydrogen peroxide (H2O2). Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
  • 1,2,4-triazolo[4,3-a]pyrazine derivatives

Uniqueness

Compared to similar compounds, 3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is unique due to its specific substitution pattern and the presence of the chloromethyl group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(chloromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLUCZMZUSYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 4
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 5
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

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